{2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine
Description
{2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine is a nitrogen-rich heterocyclic compound featuring two benzotriazole moieties linked via a bis-aminomethyl group and a dimethylamine ethyl chain. Benzotriazoles are known for their versatile coordination chemistry, acting as ligands in metal complexes due to their ability to donate electron pairs from nitrogen atoms . Its molecular complexity and multiple donor sites make it a candidate for chelating metals or stabilizing reactive intermediates in synthetic pathways.
Structure
3D Structure
Properties
IUPAC Name |
N',N'-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-23(2)11-12-24(13-25-17-9-5-3-7-15(17)19-21-25)14-26-18-10-6-4-8-16(18)20-22-26/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVLQSRPZALDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of benzotriazole with formaldehyde and N,N-dimethylethane-1,2-diamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzotriazol-1-ylmethyl groups . The reaction conditions often include refluxing the mixture in a suitable solvent, such as tetrahydrofuran (THF), to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine undergoes a variety of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified benzotriazole or diamine moieties .
Scientific Research Applications
N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those containing nitrogen heterocycles . In biology and medicine, derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents due to the biological activity of the benzotriazole moiety . Additionally, the compound finds use in the industry as a corrosion inhibitor and UV stabilizer, leveraging the stability and reactivity of the benzotriazole groups .
Mechanism of Action
The mechanism of action of N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine is largely influenced by the benzotriazole groups. These groups can stabilize negative charges and radicals, making the compound effective in various chemical transformations . In biological systems, the benzotriazole moiety can interact with enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific derivative and application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and utility, {2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine is compared to structurally and functionally analogous compounds (Table 1).
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
- Benzotriazole vs. Pyridine/Imidazole Derivatives : Unlike pyridine-based ligands (e.g., bipyridine), the target compound’s benzotriazole groups exhibit lower basicity but stronger π-acceptor properties, enhancing stability in oxidizing environments . This contrasts with bis-pyrimidine derivatives, which prioritize hydrogen-bonding interactions over metal coordination .
- This multidentate design improves chelation efficiency for transition metals like Cu(I) or Ru(II), relevant in catalysis .
- Stability : Aromatic benzotriazole rings confer thermal and hydrolytic stability compared to aliphatic bis-pyrazole or triazolo-pyrimidine derivatives, which may degrade under acidic conditions .
Biological Activity
{2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine is a synthetic compound characterized by its unique structure, which includes two benzotriazol-1-ylmethyl groups attached to a dimethylethane-1,2-diamine backbone. This compound is of interest due to the biological activities associated with benzotriazole derivatives, which have been shown to exhibit various pharmacological effects.
Chemical Structure and Properties
The compound's IUPAC name is N',N'-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine. The molecular formula is , and it features significant stability and reactivity due to the presence of benzotriazole moieties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₈ |
| IUPAC Name | N',N'-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine |
| CAS Number | 129410-30-6 |
Biological Activity Overview
Benzotriazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The biological activity of this compound can be attributed to the inherent properties of the benzotriazole structure.
Antimicrobial Activity
Research indicates that benzotriazole derivatives can exhibit significant antimicrobial activity against various bacterial strains. For example, compounds containing benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the benzotriazole structure can enhance antimicrobial potency, suggesting that this compound may possess similar properties .
Antifungal Activity
Benzotriazoles have also been studied for their antifungal properties. Compounds with specific substitutions on the benzotriazole ring demonstrated effective minimum inhibitory concentrations (MICs) against fungi such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups has been linked to increased antifungal activity .
Antiparasitic Activity
In vitro studies have shown that certain benzotriazole derivatives can inhibit the growth of parasites like Trypanosoma cruzi, which causes Chagas disease. The effectiveness of these compounds often depends on their concentration and structural characteristics .
Case Studies and Research Findings
Several studies have examined the biological activities of benzotriazole derivatives:
- Antibacterial Studies : A study tested various benzotriazole derivatives against Escherichia coli and Staphylococcus aureus, finding that modifications to the benzotriazole structure significantly impacted their antibacterial efficacy .
- Antifungal Studies : Research revealed that introducing electron-withdrawing groups at specific positions on the benzotriazole ring enhanced antifungal activity against Candida species. Compounds with MIC values ranging from 12.5 to 25 μg/ml were reported .
- Antiparasitic Studies : Another study focused on N-benzenesulfonylbenzotriazoles and their activity against Trypanosoma cruzi, demonstrating potent dose-dependent inhibitory effects on parasite growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
